

Application Notes and Protocols for the Synthesis and Purification of PEP-38

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Compound of Interest

Compound Name: *Antimicrobial agent-38*

Cat. No.: *B10801804*

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Introduction

PEP-38 is a synthetic antimicrobial peptide (AMP) that has demonstrated notable activity against various bacteria, including carbapenem-resistant strains.^{[1][2]} As with many AMPs, its mechanism of action is believed to involve the disruption of the bacterial cell membrane.^{[1][2]} The therapeutic potential of PEP-38 and its derivatives necessitates robust and reproducible methods for its chemical synthesis and purification to ensure high purity and yield for research and development purposes.

This document provides detailed protocols for the solid-phase synthesis, purification, and characterization of PEP-38, along with a summary of its reported antimicrobial activity.

Physicochemical Properties of PEP-38

Property	Value
Amino Acid Sequence	GLKDWVKKALGSLWKLANSQKAIISGKKS
Molecular Formula	C153H273N45O38
Molecular Weight	3375.1 g/mol
Length	30 amino acids

Antimicrobial Activity of PEP-38

The minimum inhibitory concentration (MIC) of PEP-38 has been evaluated against several bacterial strains, highlighting its potential as an antimicrobial agent.

Bacterial Strain	Type	MIC (µg/mL)	Reference
Klebsiella aerogenes	Gram-negative (Carbapenem-resistant)	6 (4–8)	[2] [3]
Klebsiella pneumoniae	Gram-negative (Carbapenem-resistant)	8 (4–8)	[2] [3]
Pseudomonas aeruginosa	Gram-negative	Inactive	[2] [3]

Experimental Protocols

I. PEP-38 Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of PEP-38 using the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids with appropriate side-chain protection (e.g., Pbf for Arg, Boc for Lys, Trt for Gln and Asn, tBu for Asp, Ser, and Thr)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF

- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBr (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Diethyl ether, cold
- Solid-phase synthesis vessel
- Shaker or automated peptide synthesizer

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes.
 - Drain and repeat the piperidine treatment for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and HBTU/HOBr (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to activate the amino acid.
 - Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3-5 times).
- Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the PEP-38 sequence, starting from the C-terminus.
- Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final deprotection step as described in Step 2.
- Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail to the dried peptide-resin.
 - Gently agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under vacuum.

II. Purification of PEP-38 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

- Crude PEP-38 peptide
- RP-HPLC system with a preparative C18 column

- Mobile Phase A: 0.1% TFA in HPLC-grade water
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude PEP-38 in a minimal amount of Mobile Phase A.
- Chromatography:
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
 - Monitor the elution profile at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEP-38 as a white powder.

III. Characterization of PEP-38 by Electrospray Ionization Mass Spectrometry (ESI-MS)

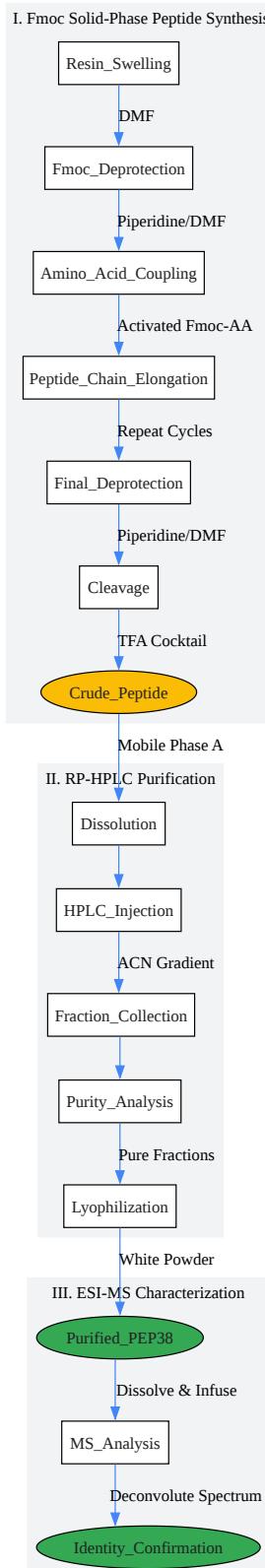
Procedure:

- Sample Preparation: Dissolve a small amount of the purified, lyophilized PEP-38 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Mass Spectrometry Analysis:

- Infuse the sample into the ESI-MS instrument.
- Acquire the mass spectrum in the positive ion mode.
- Deconvolute the resulting multi-charged ion series to determine the experimental molecular weight.
- Data Interpretation: Compare the experimental molecular weight with the theoretical molecular weight of PEP-38 (3375.1 g/mol) to confirm its identity.

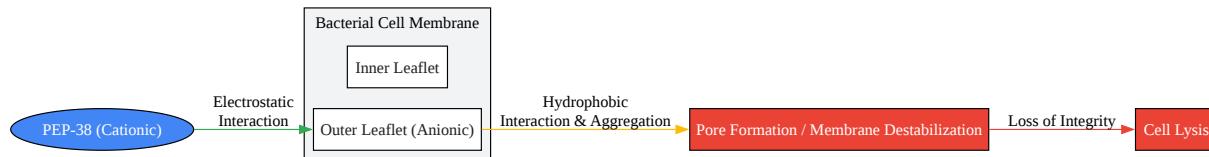
Visualizations

Experimental Workflow

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Caption: Workflow for PEP-38 synthesis, purification, and characterization.

Proposed Mechanism of Action: Membrane Disruption



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Caption: Proposed mechanism of PEP-38 via bacterial membrane disruption.

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References

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- 2. Novel Antimicrobial Peptides Designed Using a Recurrent Neural Network Reduce Mortality in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
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